molecular formula C10H12N2OS2 B2737255 1-[3-(1,3-Thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one CAS No. 2224269-12-7

1-[3-(1,3-Thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one

Cat. No.: B2737255
CAS No.: 2224269-12-7
M. Wt: 240.34
InChI Key: OILZOLHYCRKUTL-UHFFFAOYSA-N
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Description

1-[3-(1,3-Thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[3-(1,3-Thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one typically involves multi-step reactions. One common synthetic route includes the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

1-[3-(1,3-Thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

1-[3-(1,3-Thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1,3-Thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes . In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

1-[3-(1,3-Thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

1-[3-(1,3-thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS2/c1-2-9(13)12-4-6-14-7-8(12)10-11-3-5-15-10/h2-3,5,8H,1,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILZOLHYCRKUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCSCC1C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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